molecular formula C23H19NO4S B11469923 5-Oxo-3-phenyl-7-[4-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

5-Oxo-3-phenyl-7-[4-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11469923
M. Wt: 405.5 g/mol
InChI Key: VXBRJYCESMOVCD-UHFFFAOYSA-N
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Description

5-OXO-3-PHENYL-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a phenyl group, and a prop-2-en-1-yloxyphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXO-3-PHENYL-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions The process begins with the preparation of the thieno[3,2-b]pyridine core, which is achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and thiophenes The phenyl and prop-2-en-1-yloxyphenyl groups are then introduced through electrophilic aromatic substitution reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to optimize yield and purity. The use of automated systems allows for the efficient scaling up of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-OXO-3-PHENYL-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines

Scientific Research Applications

5-OXO-3-PHENYL-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-OXO-3-PHENYL-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thieno[3,2-b]pyridine cores, such as ticlopidine and clopidogrel, are known for their antiplatelet activity.

    Phenyl Substituted Compounds: Compounds with phenyl groups, such as benzene derivatives, exhibit a wide range of chemical and biological activities.

    Prop-2-en-1-yloxyphenyl Substituted Compounds: Compounds with prop-2-en-1-yloxyphenyl groups are studied for their potential as intermediates in organic synthesis.

Uniqueness

The uniqueness of 5-OXO-3-PHENYL-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its combination of functional groups, which imparts specific chemical and biological properties

Properties

Molecular Formula

C23H19NO4S

Molecular Weight

405.5 g/mol

IUPAC Name

5-oxo-3-phenyl-7-(4-prop-2-enoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H19NO4S/c1-2-12-28-16-10-8-14(9-11-16)17-13-18(25)24-20-19(15-6-4-3-5-7-15)22(23(26)27)29-21(17)20/h2-11,17H,1,12-13H2,(H,24,25)(H,26,27)

InChI Key

VXBRJYCESMOVCD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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